N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride
Overview
Description
YW3-56 is an inhibitor of protein arginine deiminase 2 (PAD2) and PAD4 (IC50s = 0.5-1 and 1-5 μM, respectively). It inhibits the growth of U2OS osteosarcoma cells (IC50 = ~2.5 μM) in a p53-dependent manner via induction of SESN2 and subsequent inhibition of mTORC1. YW3-56 (10 mg/kg) reduces tumor growth in an S-180 murine sarcoma tumor model. It also inhibits tumor growth in the 1883 MDA-MB-231 breast cancer bone metastasis mouse xenograft model.
Biological Activity
N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide, monohydrochloride is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its antiviral, antibacterial, and cytotoxic properties.
Chemical Structure and Properties
The compound features a naphthalene core with various substituents that contribute to its biological activity. The presence of a dimethylamino group and a chloro-iminoethyl moiety are particularly noteworthy for their potential interactions with biological targets.
Antiviral Activity
Research indicates that compounds related to naphthalene carboxamides exhibit significant antiviral properties. For instance, derivatives like PNU-26370 have been identified as nonnucleoside inhibitors of human cytomegalovirus (HCMV) polymerase, demonstrating broad-spectrum activity against herpesviruses such as HSV-1 and VZV .
Table 1: Antiviral Activity of Naphthalene Carboxamides
Compound | Virus Target | Inhibition Type | Reference |
---|---|---|---|
PNU-26370 | HCMV | Non-nucleoside inhibitor | |
4-HQC | HSV-1 | Polymerase inhibition | |
4-HQC | VZV | Polymerase inhibition |
Table 2: Antibacterial Activity of Related Compounds
Compound | Bacterial Target | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Fluorinated Imines | E. coli | Comparable to kanamycin | |
Fluorinated Imines | S. aureus | 1.9-fold lower than standard drug |
Cytotoxicity
Cytotoxic evaluations of naphthalene carboxamide derivatives indicate varied effects on different cancer cell lines. For example, synthesized derivatives showed weak cytotoxicity against Lu cells but moderate activity against Hep-G2 cell lines . This suggests that while the compound may not be highly cytotoxic overall, it could have selective effects that merit further exploration.
Table 3: Cytotoxicity Evaluation
Compound | Cell Line | Cytotoxicity Level | Reference |
---|---|---|---|
Naphthalene Derivative | Lu cells | Weak | |
Naphthalene Derivative | Hep-G2 cells | Moderate |
The mechanism through which naphthalene carboxamides exert their biological effects likely involves interactions with specific enzymes or receptors within target pathogens or cells. For instance, the inhibition of viral polymerases is a critical pathway for antiviral activity, while the mechanisms for antibacterial action may involve disrupting bacterial cell wall synthesis or metabolic pathways .
Case Studies
Recent studies have highlighted the efficacy of naphthalene carboxamide derivatives in preclinical models. For example, one study demonstrated significant antiviral effects in vitro against herpesvirus infections, underscoring the importance of structure-activity relationship (SAR) studies to optimize these compounds for therapeutic use .
Properties
IUPAC Name |
N-[(2S)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClN5O2.ClH/c1-33(2)23-13-12-20-15-22(11-10-21(20)16-23)26(34)32-24(9-6-14-30-25(29)17-28)27(35)31-18-19-7-4-3-5-8-19;/h3-5,7-8,10-13,15-16,24H,6,9,14,17-18H2,1-2H3,(H2,29,30)(H,31,35)(H,32,34);1H/t24-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGNVJZDXMWWQR-JIDHJSLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C(=O)NCC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)NCC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33Cl2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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